2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol
CAS No.: 193610-95-6
Cat. No.: VC21068570
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193610-95-6 |
|---|---|
| Molecular Formula | C9H11F3N2O |
| Molecular Weight | 220.19 g/mol |
| IUPAC Name | 2-tert-butyl-6-(trifluoromethyl)-1H-pyrimidin-4-one |
| Standard InChI | InChI=1S/C9H11F3N2O/c1-8(2,3)7-13-5(9(10,11)12)4-6(15)14-7/h4H,1-3H3,(H,13,14,15) |
| Standard InChI Key | GSKVWYTUBVEFEC-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)(C)C1=NC(=O)C=C(N1)C(F)(F)F |
| SMILES | CC(C)(C)C1=NC(=O)C=C(N1)C(F)(F)F |
| Canonical SMILES | CC(C)(C)C1=NC(=O)C=C(N1)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Composition
2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol features a pyrimidine core with three key substituents strategically positioned around the heterocyclic ring. The compound contains a hydroxyl group at position 4, providing a potential site for hydrogen bonding and further derivatization . The tert-butyl group at position 2 contributes significant steric bulk and lipophilicity, while the trifluoromethyl group at position 6 enhances the molecule's metabolic stability and binding affinity to biological targets through its strong electron-withdrawing properties.
Physical and Chemical Properties
The compound exhibits several notable physicochemical properties that contribute to its potential applications in medicinal chemistry:
| Property | Value |
|---|---|
| Molecular Formula | C9H11F3N2O |
| Molecular Weight | 220.192 g/mol |
| CAS Number | 193610-95-6 |
| Appearance | Not specified in literature |
| Solubility | Likely soluble in organic solvents due to lipophilic groups |
| Melting Point | Not specified in literature |
The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding characteristics . This functional group is known to enhance membrane permeability and resistance to metabolic degradation, making it a valuable feature in drug design.
Structural Comparison with Related Compounds
The pyrimidine scaffold with trifluoromethyl and tert-butyl substituents appears in various bioactive compounds. Similar structural motifs can be found in other compounds like 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, which differs only in the oxidation state of the C4 position . These related structures often share biological activity profiles, suggesting the importance of these functional group arrangements for specific molecular interactions.
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol typically involves several key reaction steps:
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Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds
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Strategic incorporation of the trifluoromethyl group at position 6
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Introduction of the tert-butyl group at position 2
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Functionalization at position 4 to incorporate the hydroxyl group
These synthetic approaches are similar to those used for related compounds like thieno[2,3-d]pyrimidine derivatives, which also involve strategic substitution patterns around a heterocyclic core .
Chemical Reactivity and Transformations
Reactive Sites
2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol presents several sites for potential chemical transformations:
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The hydroxyl group at the 4-position serves as a nucleophilic center and can undergo substitution reactions or be converted to other functional groups
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The pyrimidine ring nitrogen atoms can participate in coordination chemistry or act as hydrogen bond acceptors
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The tert-butyl group, while sterically hindered, may undergo certain substitution reactions under forcing conditions
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The trifluoromethyl group is generally stable but influences the electronic properties of the entire system
Common Transformations
The compound can undergo various chemical reactions that make it valuable as a synthetic intermediate:
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The 4-hydroxyl group can be converted to a leaving group (e.g., chloride, triflate) for further functionalization
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Alkylation or acylation of the 4-hydroxyl position can generate ether or ester derivatives
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The pyrimidine ring can undergo electrophilic or nucleophilic aromatic substitution reactions depending on conditions
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Metal-catalyzed cross-coupling reactions may be possible at appropriate positions
These transformation patterns follow principles similar to those observed with other substituted pyrimidines, including those with trifluoromethyl substituents at various positions .
Biological Activities and Applications
Anti-inflammatory Properties
One of the most notable biological attributes of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol and related compounds is their potential anti-inflammatory activity. Pyrimidine derivatives containing trifluoromethyl groups have demonstrated promising inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in treating inflammatory conditions .
Research suggests that the specific arrangement of the tert-butyl and trifluoromethyl groups on the pyrimidine scaffold creates favorable interactions with the active sites of these enzymes, potentially leading to effective inhibition profiles.
Structure-Activity Relationships
Studies on related compounds have revealed important structure-activity relationships that likely apply to 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl group | Enhances binding affinity and metabolic stability |
| tert-Butyl group | Provides hydrophobic interactions with target binding pockets |
| 4-Hydroxyl group | Offers hydrogen bonding potential and a site for derivative creation |
| Pyrimidine core | Provides appropriate spatial arrangement of functional groups |
Similar structure-activity patterns have been observed in thieno[2,3-d]pyrimidine derivatives, where the position and nature of substituents significantly impact biological activity profiles .
Medicinal Chemistry Applications
The compound serves as an important scaffold in medicinal chemistry due to several advantageous properties:
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The pyrimidine core is present in many bioactive compounds and approved drugs
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The trifluoromethyl group enhances metabolic stability and membrane permeability
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The tert-butyl group provides hydrophobic interactions with protein binding pockets
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The 4-hydroxyl position offers a versatile handle for creating diverse derivatives
These features make 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol a valuable starting point for developing compounds targeted at various biological pathways and therapeutic applications.
Comparative Analysis with Related Compounds
Structural Analogues
Several related compounds share structural similarities with 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol:
| Compound | Key Differences | Potential Impact on Properties |
|---|---|---|
| 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | Ketone vs. hydroxyl at position 4 | Different hydrogen bonding pattern, altered reactivity |
| Di-tert-butyl (6-chloro-2-{[4-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)imidodicarbonate | More complex substitution pattern | Different biological target profile, altered physicochemical properties |
| 6-(tert-butyl)thieno[2,3-d]pyrimidine derivatives | Fused thiophene ring | Modified electronic properties, different spatial arrangement |
The compound 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is particularly similar, differing only in the oxidation state at position 4 . This subtle difference can significantly impact hydrogen bonding capabilities and reactivity profiles.
Functional Group Effects
The arrangement of functional groups in 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol creates a unique electronic and steric environment:
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The trifluoromethyl group creates a region of high electronegativity and lipophilicity
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The tert-butyl group provides steric bulk and hydrophobic character
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The hydroxyl group offers hydrogen bond donor/acceptor capability
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The pyrimidine nitrogens serve as hydrogen bond acceptors
This functional group arrangement differs from that found in compounds like 4-tert-butyl-2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine, which contains a more complex substitution pattern with piperazine linkages.
Research Challenges and Future Directions
Synthetic Challenges
Despite the valuable properties of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol, several synthetic challenges remain:
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Regioselective introduction of the trifluoromethyl group
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Efficient incorporation of the tert-butyl group
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Control of substitution patterns on the pyrimidine ring
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Development of more environmentally friendly synthetic routes
Research into more efficient and sustainable synthetic methods for trifluoromethylated heterocycles remains an active area of investigation, similar to developments seen with thieno[2,3-d]pyrimidine derivatives .
Knowledge Gaps
Several knowledge gaps exist in the current understanding of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol:
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Detailed pharmacokinetic and pharmacodynamic profiles
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Comprehensive toxicological data
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Crystal structure information for better understanding of molecular conformation
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Specific binding modes with potential biological targets
Addressing these gaps would facilitate more targeted development of derivatives with enhanced properties for specific applications.
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